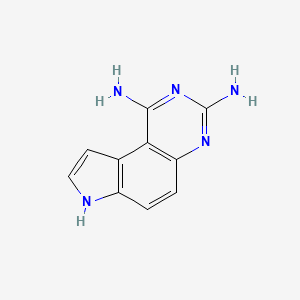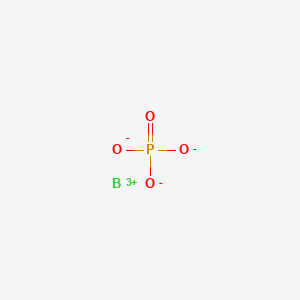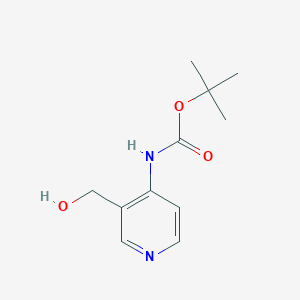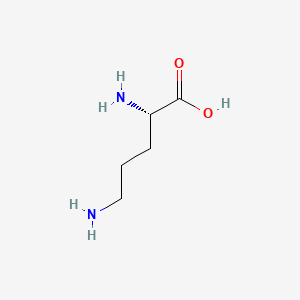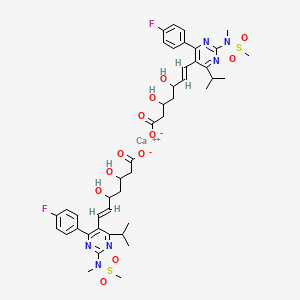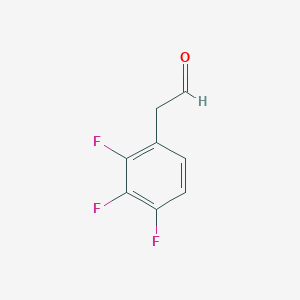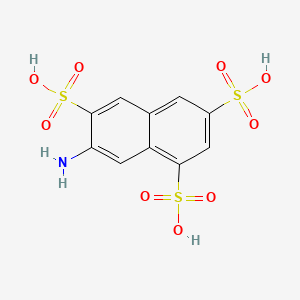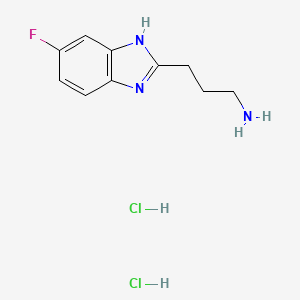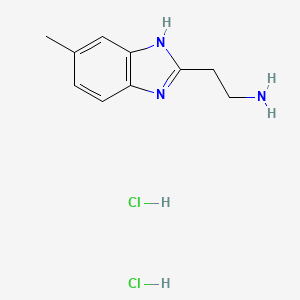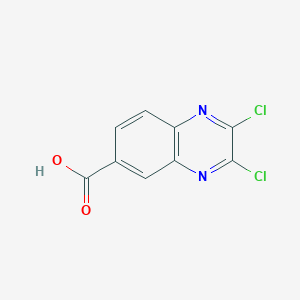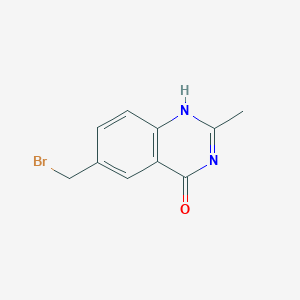
N-lauroyl-DL-glutamic acid
Overview
Description
N-lauroyl-DL-glutamic acid is a useful research compound. Its molecular formula is C17H31NO5 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-lauroyl-DL-glutamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-lauroyl-DL-glutamic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organogel Formation
N-lauroyl-L-glutamic acid and its derivatives are utilized as low-molecular-weight gelators to form organogels in organic solvents. The gelation ability varies among different derivatives, with N-lauroyl-L-glutamic acid dibutylamide showing the best gelation properties. The stability of these organogels depends on hydrogen bonding between gelator molecules and between the gelator and solvent molecules (Zhu Li-wen, 2009).
Vesicle and Particle Formation in Surfactant Systems
Mixed catanionic surfactant systems based on amino acids, including N-lauroyl-L-glutamic acid, have been studied for their ability to form liquid crystal dispersions. These systems can spontaneously form vesicular, cubic, and hexagonal structures, which have potential applications due to their stability and favorable biological responses (Mónica Rosa et al., 2006).
Liquid Crystal Formation
N-lauroyl-L-glutamic acid (LGA), when combined with aromatic solvents like benzene, can form a cholesteric liquid crystalline phase. This property is significant for applications involving liquid crystals, as the achiral dye molecules dissolved in this system can show induced circular dichroism (SakamotoKazutami et al., 1976).
Antibacterial Applications
A water-insoluble antibacterial compound was fabricated using poly (γ-glutamic acid) and ethyl lauroyl arginate, a cationic derivative. This compound demonstrated remarkable antibacterial efficacy and biocompatibility, suggesting potential use in biomedical device-related infection control (Xiaodan Wang et al., 2020).
Surface Activity and Cosmetic Applications
N-lauroyl-L-glutamic acid and its derivatives have been found to have surface-active properties, making them suitable for applications in cosmetics. For example, N-lauroyl glutamic acid sterol esters show properties similar to intercellular lipids of epidermis and hair, making them suitable for skin-care and hair-care products (H. Ishii, 2004).
Drug Solubilization
Lauroyl-L-glutamate has been shown to be effective in solubilizing poorly soluble drugs, demonstrating a new technique for drug formulation. Its combination with small additives like arginine can enhance the solubility of certain drugs (R. Ariki et al., 2012).
Tribological Properties
N-lauroyl glutamine, a nitrogen-modified fatty acid derived from lauroyl chloride and glutamine, has been studied for its tribological properties as an additive in rapeseed oil. It demonstrated excellent extreme-pressure properties and anti-wear and friction-reducing abilities (S. Xia, 2008).
properties
IUPAC Name |
2-(dodecanoylamino)pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO5/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBJHQDHVYGQLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865520 | |
| Record name | N-Lauroyl-DL-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50865520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3397-65-7, 29047-63-0 | |
| Record name | NSC522180 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522180 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Lauroyl-DL-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50865520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



